

Dehydrofukinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dehydrofukinone	
Cat. No.:	B026730	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone, a naturally occurring sesquiterpene ketone, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various plant species, including Petasites japonicus (Butterbur), Nectandra grandiflora, and species of the Ligularia and Senecio genera, it is classified as an eremophilane-type sesquiterpene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **Dehydrofukinone**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Dehydrofukinone is characterized by its unique tricyclic carbon skeleton. A thorough understanding of its chemical and physical properties is fundamental for its application in research and development.

Chemical Structure:

- IUPAC Name: (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one[1]
- Molecular Formula: C₁₅H₂₂O[1][2][3][4][5]



- Canonical SMILES: C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C[1]
- InChI: InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1[1]
- InChlKey: DZOKWSREAZGFFC-XHDPSFHLSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of **Dehydrofukinone** is presented in the table below.

Property	Value	Source
Molecular Weight	218.33 g/mol	[1][2]
CAS Number	19598-45-9	[1]
Appearance	Not specified in search results	
Melting Point	Not specified in search results	_
Boiling Point	Not specified in search results	_
Solubility	Not specified in search results	_
XlogP (Predicted)	4.1	[6]

Spectral Data:

Spectral data is crucial for the identification and characterization of **Dehydrofukinone**.

Data Type	Key Features	Source
¹³ C NMR	Spectra available	[1]
GC-MS	Spectra available	[1]

Biological Activities and Mechanism of Action



Dehydrofukinone exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Central Nervous System Depressant Activity

Dehydrofukinone has been identified as a central nervous system (CNS) depressant. Studies on fish models have demonstrated its sedative and anesthetic properties.[7][8]

Antimicrobial Activity

Dehydrofukinone has shown notable antimicrobial effects. A study investigating its interaction with the antibiotic ciprofloxacin revealed a significant synergistic effect against pathogenic, biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa. This suggests a potential application in combating antibiotic resistance.

Quantitative Antimicrobial Data:

Organism	Metric	Value
Staphylococcus aureus HT1 (with Ciprofloxacin)	FIC	0.21
Pseudomonas aeruginosa HT5 (with Ciprofloxacin)	FIC	0.05

FIC: Fractional Inhibitory Concentration. A value \leq 0.5 indicates synergy.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of pure **Dehydrofukinone** are limited in the provided search results, extracts of Petasites japonicus, a primary source of the compound, have been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages. This anti-inflammatory effect is often associated with the modulation of key signaling pathways.

Signaling Pathways:

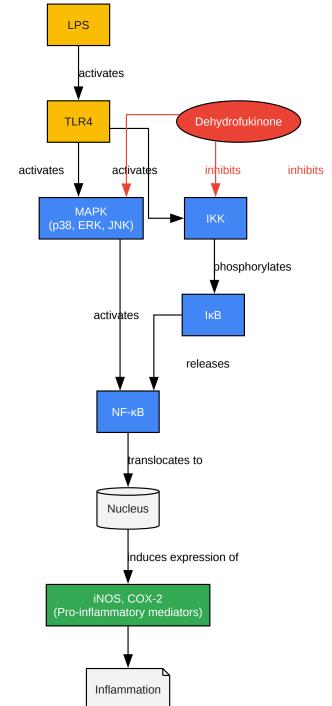






The anti-inflammatory effects of many natural products are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory mediators like NO and various cytokines. While not explicitly detailed for **Dehydrofukinone** in the provided results, this is a probable mechanism of action that warrants further investigation.





Hypothesized Anti-inflammatory Signaling Pathway of Dehydrofukinone

Click to download full resolution via product page

Caption: Hypothesized inhibition of MAPK and NF-kB pathways by **Dehydrofukinone**.



Experimental Protocols

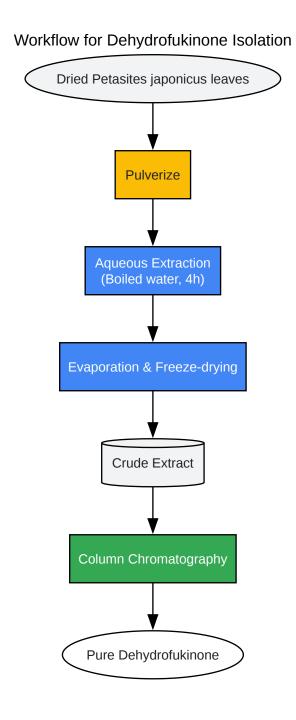
Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies derived from studies on **Dehydrofukinone** and related compounds.

Isolation and Purification of Dehydrofukinone from Petasites japonicus

This protocol outlines a general method for the extraction and isolation of compounds from Petasites japonicus. Further purification steps such as column chromatography would be necessary to isolate pure **Dehydrofukinone**.

- Plant Material Preparation: The leaves of Petasites japonicus are collected, dried, and pulverized.
- Extraction:
 - Aqueous Extraction: 500 g of the dried leaf powder is extracted with 10 L of boiled water for 4 hours.
 - The solvent is then evaporated, and the extract is freeze-dried.
- Purification: The crude extract is subjected to further purification using techniques like column chromatography to yield pure compounds. The specific mobile and stationary phases would need to be optimized for **Dehydrofukinone** isolation.





Click to download full resolution via product page

Caption: General workflow for the isolation of **Dehydrofukinone**.



Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compound (**Dehydrofukinone**) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
- Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: Cells are pre-treated with various concentrations of **Dehydrofukinone** for a specific period (e.g., 1 hour).
- Stimulation: Cells are then stimulated with LPS (e.g., 1 μg/mL) to induce an inflammatory response and NO production.
- Incubation: The plate is incubated for a further 24 hours.



- NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition by **Dehydrofukinone** is calculated relative to the LPS-stimulated control.

Conclusion

Dehydrofukinone is a promising natural product with a diverse range of biological activities, including CNS depressant and antimicrobial effects. Its potential as an anti-inflammatory agent, likely through the modulation of the MAPK and NF-κB signaling pathways, warrants further indepth investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this intriguing sesquiterpene. Further studies are needed to fully elucidate its mechanisms of action and to establish its safety and efficacy profiles for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dehydrofukinone | C15H22O | CID 177072 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydrofukinone [webbook.nist.gov]
- 3. Dehydrofukinone [webbook.nist.gov]
- 4. Dehydrofukinone [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Lipophilic 9,10-Dehydrofukinone Action on Pathogenic and Non-Pathogenic Bacterial Biofilms. Why Is This Main Volatile Metabolite in Senecio? PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model -PMC [pmc.ncbi.nlm.nih.gov]



- 8. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydrofukinone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026730#dehydrofukinone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com